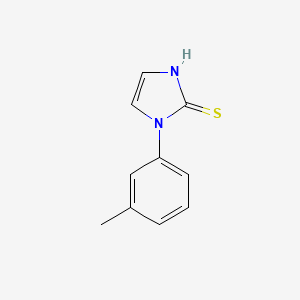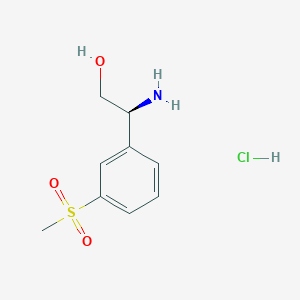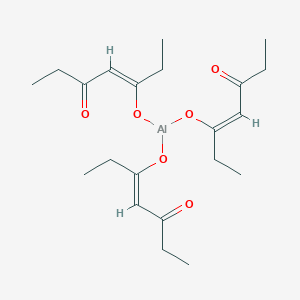
Aluminum 3,5-heptanedionate
Descripción general
Descripción
Aluminum 3,5-heptanedionate is a chemical compound with the formula C21H33AlO6 . It is a substance in liquid form . It is also known by the synonyms TRIS(HEPTANEDIONATO)ALUMINUM and ALUMINUM COMPLEX . It is primarily used as a chemical intermediate and is intended for research use only .
Molecular Structure Analysis
The molecular structure of Aluminum 3,5-heptanedionate has been determined through various methods such as quantum chemical (DFT) calculations, X-ray crystallography, and gas-phase electron diffraction monitored by mass spectrometry (GED/MS) . The DFT calculations yield an equilibrium structure of D3 symmetry .
Aplicaciones Científicas De Investigación
Hydrogen and Energy Storage
Aluminum hydride (AlH3) and related compounds, which include Aluminum 3,5-heptanedionate, have been extensively studied due to their high energy density. These materials are promising for hydrogen and energy storage, with applications in rocket fuel, explosives, reducing agents, and hydrogen sources for portable fuel cells. The research has focused on synthesis methods, crystallographic structures, thermodynamics, and kinetics of aluminum hydride (Graetz et al., 2011).
Environmental Chemistry and Aluminum Toxicity
Studies on aluminum ion (Al(III)), a product of acid rain, have shown its impact on the environment and living organisms. Aluminum compounds, including Aluminum 3,5-heptanedionate, can cause bone and neurological disorders. This has led to increased research in describing the chemistry and biochemistry of Al(III) (Martin, 1994).
Material Science and Spectroscopy
Advances in (27)Al NMR spectroscopy have been significant for studying aluminum-based materials. This technique provides valuable information about the local environment of aluminum nuclei in various compounds, including Aluminum 3,5-heptanedionate. It has been particularly informative in understanding the local structure and chemistry of aluminum in materials like zeolites and metal-organic frameworks (Haouas et al., 2016).
Plant Biology and Aluminum Tolerance
Research has shown that organic acids play a central role in the mechanisms of aluminum tolerance in plants. Some plants can detoxify aluminum in the rhizosphere by releasing organic acids that chelate aluminum. This has implications for the study of species like wheat and maize, which exhibit aluminum-activated anion channels in their root cells (Ma, Ryan, & Delhaize, 2001).
Safety And Hazards
Aluminum 3,5-heptanedionate can cause serious eye irritation . Precautionary measures include wearing protective gloves, protective clothing, eye protection, and face protection . In case of eye contact, it is advised to rinse cautiously with water for several minutes and seek medical advice if eye irritation persists .
Propiedades
IUPAC Name |
(Z)-5-bis[[(Z)-5-oxohept-3-en-3-yl]oxy]alumanyloxyhept-4-en-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C7H12O2.Al/c3*1-3-6(8)5-7(9)4-2;/h3*5,8H,3-4H2,1-2H3;/q;;;+3/p-3/b3*6-5-; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZZGKBLRLATPRR-YFTRRBBBSA-K | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=CC(=O)CC)O[Al](OC(=CC(=O)CC)CC)OC(=CC(=O)CC)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C/C(=O)CC)/O[Al](O/C(=C\C(=O)CC)/CC)O/C(=C\C(=O)CC)/CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33AlO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Aluminum 3,5-heptanedionate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



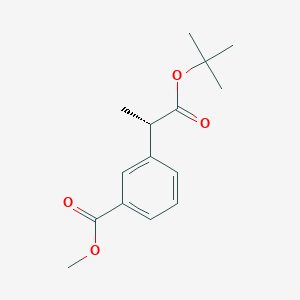
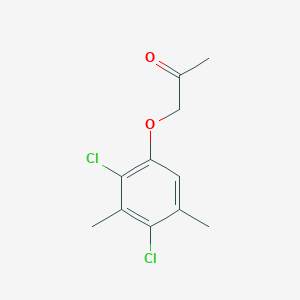
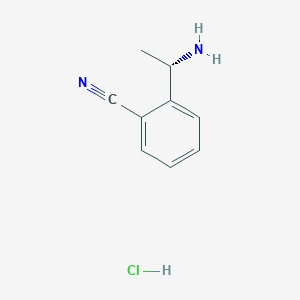
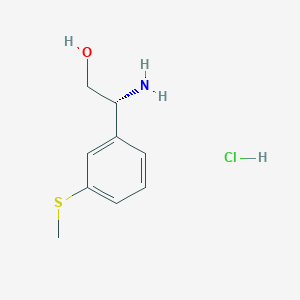
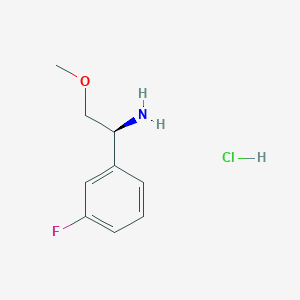
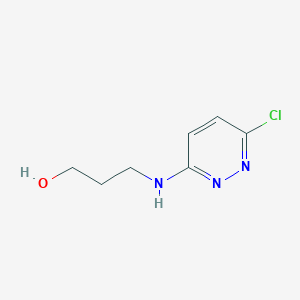
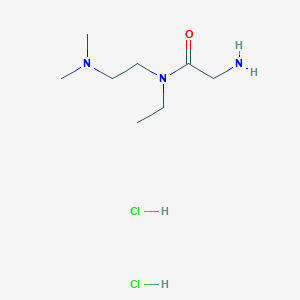
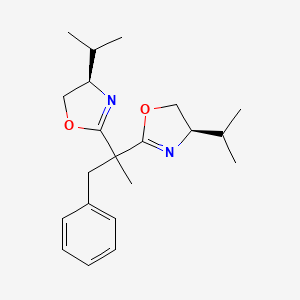
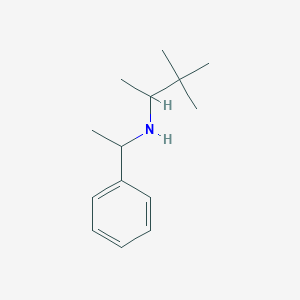
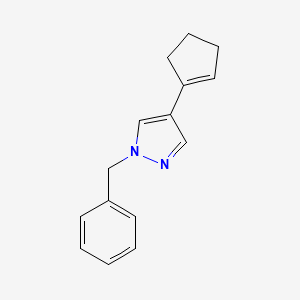
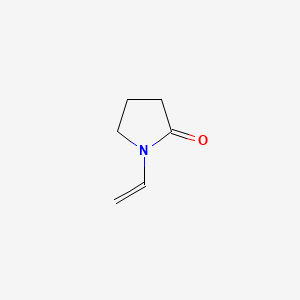
![(3r,3As,6ar)-hexahydrofuro[2,3-b]furan-3-yl (4-nitrophenyl) carbonate](/img/structure/B6592833.png)
